REACTION_CXSMILES
|
[CH2:1]([C:3]1[O:7][C:6]([CH2:8][S:9][C:10]2[S:14][C:13]([NH:15]C(=O)C)=[N:12][CH:11]=2)=[N:5][CH:4]=1)[CH3:2].C(=O)([O-])[O-].[Na+].[Na+]>Cl>[NH2:15][C:13]1[S:14][C:10]([S:9][CH2:8][C:6]2[O:7][C:3]([CH2:1][CH3:2])=[CH:4][N:5]=2)=[CH:11][N:12]=1 |f:1.2.3|
|
Name
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N-[5-[[(5-ethyl-2-oxazolyl)methyl]thio]-2-thiazolyl]acetamide
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Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
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C(C)C1=CN=C(O1)CSC1=CN=C(S1)NC(C)=O
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Name
|
|
Quantity
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15 mL
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Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
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The product was extracted with methylene chloride (3×10 mL)
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Type
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EXTRACTION
|
Details
|
The combined extract
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Type
|
DRY_WITH_MATERIAL
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Details
|
was dried over Na2SO4
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Type
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CONCENTRATION
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Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was triturated with ethyl ether
|
Type
|
CUSTOM
|
Details
|
the precipitated solid was collected
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC(=CN1)SCC=1OC(=CN1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 610 mg | |
YIELD: PERCENTYIELD | 55% | |
YIELD: CALCULATEDPERCENTYIELD | 54.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |